molecular formula C11H18BrNO2 B12998756 tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12998756
M. Wt: 276.17 g/mol
InChI Key: GTISNJXNSYZFRG-UHFFFAOYSA-N
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Description

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and a tert-butyl ester makes it a versatile intermediate for further chemical transformations.

Preparation Methods

The synthesis of tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(bromomethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as sodium hydride or lithium diisopropylamide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The resulting product is purified through standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other bicyclic compounds such as:

    tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate: This compound features a similar bicyclic framework but with different substituents, leading to variations in reactivity and applications.

    tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3

InChI Key

GTISNJXNSYZFRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CBr

Origin of Product

United States

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